Agn-PC-00C6M9
CAS No.: 2009-81-6
Cat. No.: VC8366315
Molecular Formula: C10H21Cl2N3O8
Molecular Weight: 382.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2009-81-6 |
|---|---|
| Molecular Formula | C10H21Cl2N3O8 |
| Molecular Weight | 382.19 g/mol |
| IUPAC Name | [3-(dimethylamino)-2-(dimethylazaniumylidenemethyl)prop-2-enylidene]-dimethylazanium;diperchlorate |
| Standard InChI | InChI=1S/C10H21N3.2ClHO4/c1-11(2)7-10(8-12(3)4)9-13(5)6;2*2-1(3,4)5/h7-9H,1-6H3;2*(H,2,3,4,5)/q+2;;/p-2 |
| Standard InChI Key | OLECGDCCKDPGHG-UHFFFAOYSA-L |
| SMILES | CN(C)C=C(C=[N+](C)C)C=[N+](C)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
| Canonical SMILES | CN(C)C=C(C=[N+](C)C)C=[N+](C)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Introduction
Chemical Identity and Nomenclature
Systematic Naming and Molecular Formula
Agn-PC-00C6M9 is systematically named [3-(dimethylamino)-2-(dimethylazaniumylidenemethyl)prop-2-enylidene]-dimethylazanium;diperchlorate . Its molecular formula, C₁₀H₂₁Cl₂N₃O₈, reflects the presence of:
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10 carbon atoms arranged in a conjugated system.
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21 hydrogen atoms distributed across methyl and methylene groups.
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Two chlorine atoms from the perchlorate anions.
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Three nitrogen atoms within dimethylamino and azanium groups.
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Eight oxygen atoms primarily from the perchlorate ions.
The compound’s molecular weight, calculated as 382.19 g/mol, aligns with its stoichiometric composition .
Registry Identifiers and Synonyms
Agn-PC-00C6M9 is cataloged under multiple identifiers:
These identifiers facilitate cross-referencing across chemical databases and literature.
Structural Characteristics
Molecular Architecture
The compound comprises a cationic core and two perchlorate anions (ClO₄⁻). The cationic structure features a prop-2-enylidene backbone substituted with dimethylamino and dimethylazanium groups, creating a conjugated system that stabilizes the positive charge through resonance . Key structural attributes include:
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Three rotatable bonds, enabling conformational flexibility .
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Zero hydrogen bond donors, as all hydrogens are bound to carbon or nitrogen in non-polar groups .
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Nine hydrogen bond acceptors, predominantly from the perchlorate oxygens .
Table 1: Key Structural Descriptors
| Property | Value | Reference |
|---|---|---|
| Rotatable bond count | 3 | |
| Hydrogen bond donors | 0 | |
| Hydrogen bond acceptors | 9 | |
| Topological polar surface area | 158 Ų |
Stereochemical Considerations
Agn-PC-00C6M9 lacks defined stereocenters, as evidenced by its zero undefined atom stereocenter count . The absence of chiral centers simplifies its synthetic pathway and reduces the likelihood of stereoisomer formation.
Spectroscopic and Computational Data
These descriptors enable precise molecular modeling and spectral predictions.
Synthesis and Physicochemical Properties
Stability and Solubility
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Stability: The perchlorate anions may pose explosive risks under high-temperature or reducing conditions, necessitating cautious handling.
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Solubility: High polarity due to ionic character suggests solubility in polar solvents like water or dimethyl sulfoxide (DMSO) .
Table 2: Computed Physicochemical Properties
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